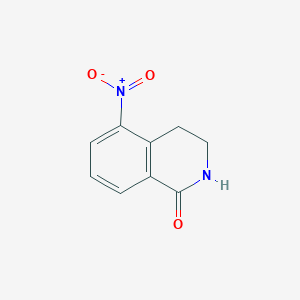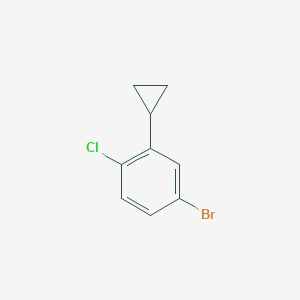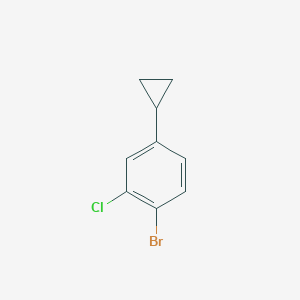
4-(tert-Butoxycarbonyl)-1-(2,4-dichlorobenzyl)piperazine-2-carboxylic acid
Overview
Description
4-(tert-Butoxycarbonyl)-1-(2,4-dichlorobenzyl)piperazine-2-carboxylic acid, also known as Boc-DPZ, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Mechanism of Action
The mechanism of action of 4-(tert-Butoxycarbonyl)-1-(2,4-dichlorobenzyl)piperazine-2-carboxylic acid is not fully understood, but it is believed to act as an antagonist at the 5-HT1A receptor. This receptor is involved in a variety of physiological processes, including mood regulation and cardiovascular function. By blocking this receptor, this compound may have a range of effects on these processes.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. For example, it has been found to decrease blood pressure in animal models, suggesting that it may have potential as a cardiovascular drug. It has also been found to have anxiolytic effects, suggesting that it may have potential as a treatment for anxiety disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(tert-Butoxycarbonyl)-1-(2,4-dichlorobenzyl)piperazine-2-carboxylic acid in lab experiments is its specificity for the 5-HT1A receptor. This allows researchers to study the effects of blocking this receptor in a controlled manner. However, one limitation of using this compound is that it may have off-target effects on other receptors or enzymes, which could complicate the interpretation of experimental results.
Future Directions
There are many potential future directions for research on 4-(tert-Butoxycarbonyl)-1-(2,4-dichlorobenzyl)piperazine-2-carboxylic acid. One area of interest is the development of new drugs based on the structure of this compound that may have improved pharmacological properties. Another area of interest is the use of this compound in studies of the gut-brain axis, which is an emerging area of research in neuroscience. Finally, this compound may have potential as a tool for studying the role of the 5-HT1A receptor in a range of physiological processes, which could lead to new insights into the functions of this receptor.
Scientific Research Applications
4-(tert-Butoxycarbonyl)-1-(2,4-dichlorobenzyl)piperazine-2-carboxylic acid has been used in a variety of scientific research applications, including studies of the central nervous system, cardiovascular system, and immune system. This compound has been found to have a range of effects on these systems, making it a valuable tool for researchers in these fields.
properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22Cl2N2O4/c1-17(2,3)25-16(24)21-7-6-20(14(10-21)15(22)23)9-11-4-5-12(18)8-13(11)19/h4-5,8,14H,6-7,9-10H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQQZSGBRBEJIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)CC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2,6-Diazaspiro[3.4]octane, 2-methyl-6-(phenylmethyl)-](/img/structure/B3233372.png)




![[1-(2-Amino-acetyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester](/img/structure/B3233404.png)
![N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide](/img/structure/B3233412.png)
![N-[1-(2-Amino-acetyl)-piperidin-4-yl]-N-ethyl-acetamide](/img/structure/B3233415.png)